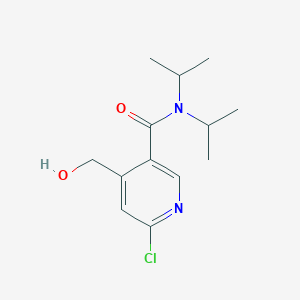
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxymethyl group at the 4th position, and a carboxamide group at the 3rd position of the pyridine ring. The N,N-di(propan-2-yl) substitution on the carboxamide group further defines its structure. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-4-(hydroxymethyl)pyridine-3-carboxylic acid with N,N-di(propan-2-yl)amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 6-chloro-4-(carboxy)pyridine-3-carboxamide
Reduction: 6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-amine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, and in materials science for the synthesis of functional materials.
作用機序
The mechanism of action of 6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The presence of the chloro, hydroxymethyl, and carboxamide groups allows for multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the target molecules. These interactions can disrupt the normal function of the enzymes or proteins, leading to the desired biological effects.
類似化合物との比較
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide can be compared with other pyridine derivatives to highlight its uniqueness:
6-chloro-4-(hydroxymethyl)pyridine-3-carboxamide: Lacks the N,N-di(propan-2-yl) substitution, which may affect its solubility and biological activity.
4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide: Lacks the chloro group, which may influence its reactivity and interaction with molecular targets.
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine:
The presence of the chloro, hydroxymethyl, and N,N-di(propan-2-yl) groups in this compound makes it a versatile compound with unique chemical and biological properties.
特性
IUPAC Name |
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-8(2)16(9(3)4)13(18)11-6-15-12(14)5-10(11)7-17/h5-6,8-9,17H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDNBQNESVYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

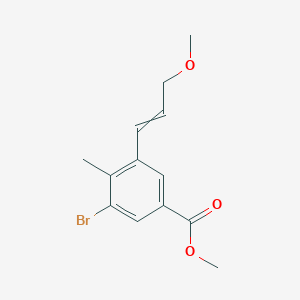
![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
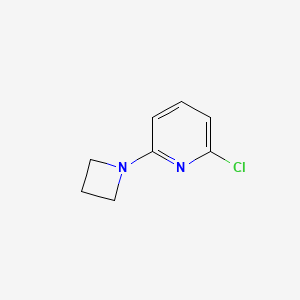
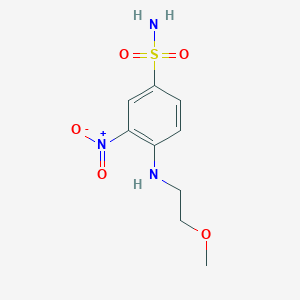
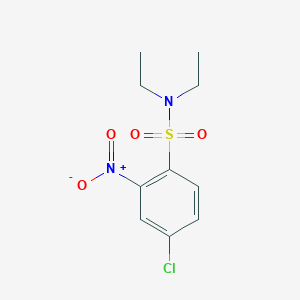
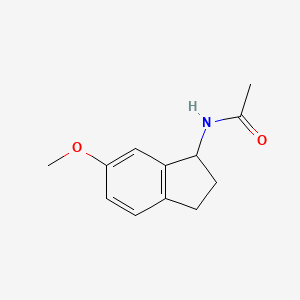
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)


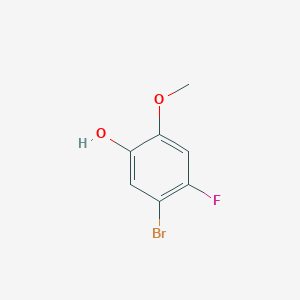
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

